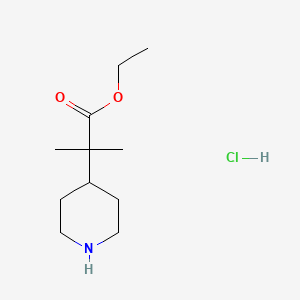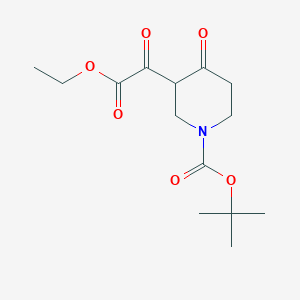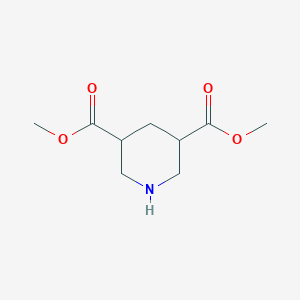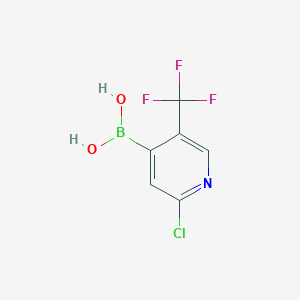
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid
Descripción general
Descripción
“(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Aplicaciones Científicas De Investigación
- (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is an important raw material and intermediate used in organic synthesis .
- It’s often used in the preparation of various organic compounds, including agrochemicals, pharmaceuticals, and dyestuffs .
- Boronic acids, including (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid, are commonly used in Suzuki-Miyaura coupling reactions .
- This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds .
- The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Organic Synthesis
Suzuki-Miyaura Coupling
- This compound is used as an intermediate in the synthesis of various agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers that help in crop protection and enhancement .
- It’s also used in the pharmaceutical industry as an intermediate for the synthesis of various drugs . The specific drugs and their uses would depend on the additional compounds used in the synthesis .
- This compound can be used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials .
Agrochemicals
Pharmaceuticals
Dyestuffs
Hydromethylation Sequence
- 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, may be employed as a model substrate to investigate the regioexhaustive functionalization . This process involves the selective modification of a specific region of a molecule .
- The protodeboronation of boronic esters, including (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid, has been applied in a hydromethylation sequence . This sequence was used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B .
- Boronic acids, including (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid, can be used in the field of material science . They can be used in the synthesis of various materials, including polymers and nanomaterials .
- Boronic acids can also be used in environmental science . They can be used in the synthesis of various environmental sensors and in the removal of environmental pollutants .
- In biochemistry, boronic acids can be used in the synthesis of various biochemical reagents . They can also be used in the study of various biological processes .
Regioexhaustive Functionalization
Synthesis of Complex Molecules
Material Science
Environmental Science
Biochemistry
Medicinal Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-1-4(7(13)14)3(2-12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNMDZQANRHEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678225 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid | |
CAS RN |
1167437-28-6 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
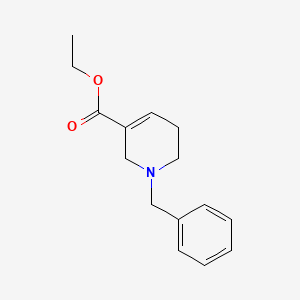
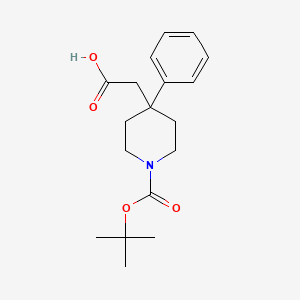
![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![[(1-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B1391840.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
